(2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one
Overview
Description
(2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one is 139.099714038 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antidepressant Potential
"1-cyclopropyl-3-(dimethylamino)-2-propen-1-one" and its analogues have been studied for their potential as antidepressant agents. For instance, Clark et al. (1979) explored a series of analogues for their activity in biochemical and pharmacological animal models of depression. One compound, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, exhibited promising results with minimal anticholinergic side effects, indicating its potential for further evaluation as an antidepressant (Clark et al., 1979).
Solubility and Chemical Properties
The solubility of variants of "1-cyclopropyl-3-(dimethylamino)-2-propen-1-one" in various solvents has been extensively studied. Song et al. (2019) measured the solubility of (2E)-1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one in multiple solvents and found that its solubility increased with temperature. The solubility data were well fitted with several chemical models, providing valuable information for its applications in chemical and pharmaceutical formulations (Song et al., 2019).
Basicity and Hydrogen Bonding
The basicity and intramolecular hydrogen bonding of derivatives of "1-cyclopropyl-3-(dimethylamino)-2-propen-1-one" have been a focus of research. Gattin et al. (2005) conducted a study showing that certain derivatives possess high proton affinities and basicities, which are significantly stabilized by intramolecular hydrogen bonding. This finding is crucial for the development of strong bases and superbases in chemistry (Gattin et al., 2005).
Nonlinear Optical Absorption
Research on the nonlinear optical properties of "1-cyclopropyl-3-(dimethylamino)-2-propen-1-one" derivatives has been conducted to explore their potential in optical device applications. Rahulan et al. (2014) synthesized a novel chalcone derivative and investigated its nonlinear optical properties, revealing its potential use in optical limiters (Rahulan et al., 2014).
Polymerization Catalysis
The compound and its derivatives have also been studied in the context of polymerization catalysis. Flores et al. (1996) synthesized [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes and investigated their catalytic activities in styrene, ethylene, and propylene polymerization, highlighting the importance of Ti−N Lewis acid−base interaction in these processes (Flores et al., 1996).
Properties
IUPAC Name |
(Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3/b6-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYKNHAWLDLWBM-WAYWQWQTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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